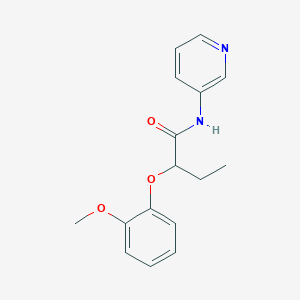![molecular formula C17H21N5O B6122790 N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide](/img/structure/B6122790.png)
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "DPA-714" and belongs to the class of pyrimidine derivatives.
作用機序
The mechanism of action of N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide involves its binding to the TSPO in the brain. This binding leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. DPA-714 can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, which can help in the treatment of various inflammatory disorders.
Biochemical and Physiological Effects:
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide has various biochemical and physiological effects due to its binding to the TSPO in the brain. This compound can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, which can help in the treatment of various inflammatory disorders. DPA-714 can also induce the expression of anti-apoptotic genes and inhibit the production of reactive oxygen species, which can protect cells from oxidative stress and apoptosis.
実験室実験の利点と制限
The advantages of using N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide in lab experiments include its ability to bind to the TSPO in the brain, its radiolabeling potential, and its ability to modulate the immune response. However, the limitations of using this compound include its low solubility in water, its high lipophilicity, and its potential toxicity at high concentrations.
将来の方向性
There are various future directions for the research on N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide. One of the potential applications of this compound is in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 can also be used as a radioligand for PET imaging of TSPO in the brain, which can help in the diagnosis and monitoring of these disorders. Further research is needed to optimize the synthesis method of this compound, increase its solubility in water, and reduce its potential toxicity.
合成法
The synthesis of N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide involves the reaction of 4,6-dimethyl-2-pyrimidinamine and 4-ethylbenzenamine with acetic anhydride. This reaction is followed by the addition of formaldehyde and sodium borohydride, which leads to the formation of the final product. The yield of this synthesis method is around 70%, and the purity of the compound can be increased by further purification techniques.
科学的研究の応用
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide has various scientific research applications due to its ability to bind to the translocator protein (TSPO) in the brain. This protein is involved in various physiological processes, including neuroinflammation, apoptosis, and mitochondrial function. DPA-714 can be used as a radioligand for positron emission tomography (PET) imaging of TSPO in the brain, which can help in the diagnosis and monitoring of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-5-14-6-8-15(9-7-14)21-17(20-13(4)23)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPJYZKDRANZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethylanilino)methylidene]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)
![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![5-(2-furyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6122743.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)


![7-(2-cyclohexylethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122771.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6122774.png)
![N,N-diethyl-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B6122779.png)
![2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)
![2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6122793.png)
![N-bicyclo[2.2.1]hept-2-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6122797.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-methyl-2-propen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6122807.png)